molecular formula C6H10F2OS B13462884 [3-(Difluoromethyl)oxolan-3-yl]methanethiol

[3-(Difluoromethyl)oxolan-3-yl]methanethiol

Cat. No.: B13462884
M. Wt: 168.21 g/mol
InChI Key: BEWLIDFZISBBSF-UHFFFAOYSA-N
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Description

[3-(Difluoromethyl)oxolan-3-yl]methanethiol is an organic compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a methanethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Difluoromethyl)oxolan-3-yl]methanethiol typically involves the reaction of difluoromethyl oxirane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and the subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Difluoromethyl)oxolan-3-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Difluoromethyl)oxolan-3-yl]methanethiol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The thiol group can interact with various biological molecules, making it useful for studying enzyme mechanisms and protein interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways through thiol interactions makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Difluoromethyl)oxolan-3-yl]methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the difluoromethyl group can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride
  • Difluoromethyl oxirane

Uniqueness

Compared to similar compounds, [3-(Difluoromethyl)oxolan-3-yl]methanethiol is unique due to the presence of both difluoromethyl and thiol groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable covalent bonds with biological molecules. These features make it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C6H10F2OS

Molecular Weight

168.21 g/mol

IUPAC Name

[3-(difluoromethyl)oxolan-3-yl]methanethiol

InChI

InChI=1S/C6H10F2OS/c7-5(8)6(4-10)1-2-9-3-6/h5,10H,1-4H2

InChI Key

BEWLIDFZISBBSF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CS)C(F)F

Origin of Product

United States

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